molecular formula C16H17N3O2 B5769450 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide

2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide

Cat. No. B5769450
M. Wt: 283.32 g/mol
InChI Key: MCYRCHXMEPNWFQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide, also known as MIH, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MIH is a white crystalline solid that has a molecular formula of C17H16N2O2 and a molecular weight of 280.32 g/mol. In

Scientific Research Applications

2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide is in the field of cancer research. Studies have shown that 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide has also been studied for its potential applications in the field of neuroscience. Studies have shown that 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide acts by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress in the brain.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide is not fully understood. However, studies have suggested that 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide acts by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cell growth and survival. 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide also activates the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide can inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide also has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide is its potent anticancer activity against various cancer cell lines. 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide. One of the most promising directions is to explore the potential applications of 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide in the treatment of various types of cancer. Further research is also needed to understand the mechanism of action of 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide and its effects on various signaling pathways. Additionally, research is needed to explore the potential applications of 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide in other fields such as neuroscience and immunology.

Synthesis Methods

2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide can be synthesized through the reaction of 4-methoxybenzaldehyde with phthalic anhydride and hydrazine hydrate. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified through recrystallization using a suitable solvent such as ethanol.

properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-21-15-6-4-14(5-7-15)19-9-12-3-2-11(16(20)18-17)8-13(12)10-19/h2-8H,9-10,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYRCHXMEPNWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide

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